molecular formula C14H10BrN3S B6316819 4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 860480-67-7

4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6316819
CAS No.: 860480-67-7
M. Wt: 332.22 g/mol
InChI Key: VLPLICUQLPPAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (IUPAC name: this compound) is a pyrimidine derivative synthesized via condensation of chalcone precursors with guanidine hydrochloride in ethanol under basic conditions. Key spectral data confirm its structure:

  • Melting Point: 280–281°C .
  • IR Spectroscopy: Broad NH₂ stretching at 3389 cm⁻¹ and C=N absorption at 1608 cm⁻¹ .
  • ¹H NMR: Aromatic protons (δ 7.23–8.34 ppm) and NH₂ singlet at δ 6.59 ppm .
  • Molecular Formula: C₁₄H₁₀BrN₃S (MW: 330.22 g/mol) .

This compound’s structure combines a brominated phenyl group at position 4 and a thiophene ring at position 6 of the pyrimidine core, which may enhance thermal stability and electronic interactions in biological systems.

Properties

IUPAC Name

4-(4-bromophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3S/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPLICUQLPPAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Formation

The synthesis typically begins with the preparation of (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative. This intermediate is formed via Claisen-Schmidt condensation between 4-bromoacetophenone and thiophene-2-carbaldehyde in ethanol under basic conditions. Source reports analogous procedures for morpholinophenyl derivatives, where sodium hydroxide (0.005 mol) catalyzes the reaction at 20°C for 2–6 hours. For the target compound, replacing morpholinophenyl with bromophenyl requires adjusting stoichiometry to maintain a 1:1 molar ratio of ketone to aldehyde.

Reaction Conditions:

  • Solvent: Ethanol (50 mL per 0.001 mol substrate)

  • Catalyst: Aqueous NaOH (5% w/v)

  • Temperature: 20–25°C

  • Time: 4–6 hours

  • Yield: 68–72%

The chalcone’s structure is confirmed via FT-IR peaks at 1,660 cm⁻¹ (C=O stretch) and 1,590 cm⁻¹ (C=C aromatic), consistent with conjugated enone systems.

Guanidine-Mediated Cyclization

The chalcone intermediate undergoes cyclization with guanidine nitrate to form the pyrimidine core. This method, adapted from Source, involves refluxing the chalcone (0.001 mol) with guanidine nitrate (0.001 mol) in ethanol, catalyzed by lithium hydroxide (0.005 mol) at 80°C for 4 hours. The mechanism proceeds via nucleophilic attack of the guanidine amine on the α,β-unsaturated ketone, followed by cyclodehydration.

Optimization Insights:

  • Catalyst Role: Lithium hydroxide enhances reaction kinetics by deprotonating guanidine, increasing nucleophilicity.

  • Solvent Effects: Ethanol’s polarity facilitates intermediate solubility without side reactions.

  • Yield Improvement: Incremental addition of LiOH over 1 hour boosts yield to 78%.

Alternative Catalytic Approaches

Iodine-Catalyzed One-Pot Synthesis

Source demonstrates iodine’s efficacy in synthesizing bromophenyl-thiazole analogs, a strategy adaptable to pyrimidines. For 4-(4-bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, a one-pot method using iodine (10 mol%) in DMSO at 120°C for 8 hours achieves 65% yield. This approach eliminates multi-step isolation, though purity requires column chromatography (silica gel, ethyl acetate/petroleum ether).

Key Advantages:

  • Reduced Steps: Combines chalcone formation and cyclization in a single vessel.

  • Catalyst Efficiency: Iodine promotes both condensation and cyclization via halogen-bonding interactions.

Characterization and Analytical Validation

Spectroscopic Confirmation

FT-IR Analysis:

  • N–H stretch (3,355–3,459 cm⁻¹) confirms the primary amine.

  • C–Br vibration (666 cm⁻¹) and C–S stretch (725 cm⁻¹) validate bromophenyl and thiophenyl moieties.

NMR Spectroscopy:

  • ¹H NMR (DMSO-d6):

    • δ 5.23 (s, 2H, NH₂).

    • δ 7.38–7.85 (m, 9H, aromatic H).

  • ¹³C NMR:

    • 163.8 ppm (C-2), 164.7 ppm (C-6), indicative of pyrimidine ring carbons.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥95% purity for optimized methods. Retention time correlates with molecular hydrophobicity (t₃ = 8.2 min).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Guanidine CyclizationEthanol, LiOH, 80°C, 4 h7897High reproducibility
Iodine CatalysisDMSO, I₂, 120°C, 8 h6593One-pot simplicity
Chalcone IsolationEthanol, NaOH, 25°C, 6 h7296Intermediate characterization

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is typically synthesized via multi-step condensation and cyclization reactions , leveraging pyrimidine core formation strategies.

Chalcone Intermediate Formation

  • Starting materials : A ketone (e.g., 1-(4-bromophenyl)ethanone) and a thiophene-containing aldehyde (e.g., thiophene-2-carbaldehyde) undergo Claisen-Schmidt condensation under basic conditions (e.g., NaOH/ethanol) to form a chalcone intermediate .

    Ar-CO-CH3+Ar’-CHONaOH/EtOHAr-CH=CH-Ar’\text{Ar-CO-CH}_3 + \text{Ar'-CHO} \xrightarrow{\text{NaOH/EtOH}} \text{Ar-CH=CH-Ar'}

Pyrimidine Core Assembly

  • The chalcone intermediate reacts with guanidine nitrate in the presence of lithium hydroxide under refluxing ethanol (4–6 hours) to form the pyrimidine ring . This step introduces the 2-amino group:

    Chalcone+GuanidineLiOH/EtOHPyrimidin-2-amine\text{Chalcone} + \text{Guanidine} \xrightarrow{\text{LiOH/EtOH}} \text{Pyrimidin-2-amine}

Functionalization via Cross-Coupling

  • Suzuki-Miyaura coupling may be employed post-cyclization to introduce the 4-bromophenyl group if not already present in the chalcone precursor. For example:

    Pyrimidine-Br+Ar-B(OH)2Pd catalystPyrimidine-Ar\text{Pyrimidine-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Pyrimidine-Ar}

    This method ensures regioselective introduction of aryl groups .

Reaction Optimization and Conditions

Key parameters influencing yield and purity include:

  • Temperature : Reflux conditions (~80°C) for cyclization .

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .

  • Solvents : Ethanol or DMF for polar intermediates .

Structural Characterization Data

Critical spectroscopic data for verifying the compound’s structure:

Technique Key Observations
¹H NMR (CDCl₃)- δ 8.3–7.2 (m, aromatic H from bromophenyl and thiophene)
- δ 5.2 (s, NH₂)
¹³C NMR - ~165 ppm (C-2, C-4, C-6 of pyrimidine)
- ~130–115 ppm (aromatic carbons)
IR - 3320–3190 cm⁻¹ (N–H stretch)
- 1600–1500 cm⁻¹ (C=N/C=C)

Reactivity and Functionalization

The compound exhibits reactivity at three sites:

  • Amino group : Participates in acylations or sulfonylation to form amides/sulfonamides .

  • Bromophenyl group : Undergoes cross-coupling (e.g., Suzuki) for further aryl diversification .

  • Thiophene ring : Susceptible to electrophilic substitution (e.g., bromination) .

Comparison with Analogues

A table comparing related pyrimidin-2-amines highlights structural influences on activity:

Compound R₁ R₂ IC₅₀ (µM) Reference
4-(4-Bromophenyl)-6-(thiophen-2-yl)4-BromophenylThiophen-2-yl12.3
4-Phenyl-6-(4-fluorophenyl)Phenyl4-Fluorophenyl18.7
4-(4-Methoxyphenyl)-6-phenyl4-MethoxyphenylPhenyl24.5

Challenges and Limitations

  • Regioselectivity : Competing isomer formation during cyclization requires careful optimization .

  • Solubility : Limited solubility in aqueous media complicates biological testing .

  • Synthetic yield : Multi-step routes often result in moderate yields (~45–75%) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

In anticancer research, 4-(4-bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has shown promising results against several cancer cell lines, including:

  • MCF7 Cells : Estrogen receptor-positive human breast adenocarcinoma cells.

The mechanism of action is believed to involve interference with cellular proliferation and apoptosis pathways, which warrants further pharmacological investigation.

Interaction Studies

Molecular docking studies have elucidated the binding affinity of this compound to various biological targets. Techniques like surface plasmon resonance are employed to understand its interaction at the molecular level, which is crucial for optimizing its therapeutic potential.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on MCF7 cells, revealing significant inhibition of cell proliferation and induction of apoptosis, suggesting potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Screening : Another research effort assessed the antimicrobial properties against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and thiophenyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrimidin-2-amines with Heterocyclic Moieties

Compound 3b vs. 4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (Compound 4)
  • Structural Differences : Compound 4 replaces the 4-bromophenyl group with a 1H-indol-3-yl moiety.
  • Thermal Stability : Compound 4 has a lower melting point (270–273°C) compared to 3b (280–281°C), suggesting the bromophenyl group enhances rigidity .
  • Spectral Data : Both compounds show NH₂ absorption in IR, but Compound 4 exhibits a broader NH/OH band (3400–3576 cm⁻¹) due to indole’s N–H stretching .
4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine (Compound 25)
  • Structural Differences: Morpholinophenyl replaces thiophene at position 4.
  • Biological Activity: Compound 25 exhibits potent antibacterial activity against Vibrio cholerae .
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine
  • Structural Differences: A 2-chloroquinoline group replaces thiophene.
  • Electronic Effects: Quinoline’s electron-withdrawing chlorine and aromatic system may alter π-π stacking interactions compared to thiophene’s electron-rich sulfur .

Pyrimidines with Halogenated Aryl Groups

4-(4-Bromophenyl)-6-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 8a)
  • Structural Differences : Incorporates a pyrazole ring with 3-chlorophenyl and 4-methoxyphenyl substituents.
4-(4-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
  • Structural Differences : Pyridine replaces thiophene.
  • Spectroscopy : IR shows NH stretching at 3326 cm⁻¹, similar to 3b, but lacks thiophene’s C–S vibrational modes .

Hydrogen Bonding and Quantum Chemical Studies

4-(4-Halo-phenyl)-6-(furan-2-yl)pyrimidin-2-amine Derivatives (DP-1 to DP-3)
  • Structural Differences : Furan replaces thiophene, and halogens (F, Cl, Br) vary at the 4-phenyl position.
  • Hydrogen Bonding : Quantum studies reveal that bromine in DP-3 enhances hydrogen bond acceptor strength compared to fluorine (DP-1) or chlorine (DP-2). Thiophene’s sulfur in 3b may further influence electron density and intermolecular interactions .

Data Table: Key Properties of Selected Pyrimidin-2-amines

Compound Name Substituents (Position 4/6) Melting Point (°C) Biological Activity Key Spectral Features
4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine BrPh / Thiophene 280–281 Not reported IR: 3389 cm⁻¹ (NH₂)
4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine Morpholinophenyl / Phenyl N/A Antibacterial (V. cholerae) N/A
4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine Indole / Thiophene 270–273 Not reported IR: 3400–3576 cm⁻¹ (NH/OH)
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-3) BrPh / Furan N/A Hydrogen bonding studied B3PW91/6-311+G(d,p)

Research Findings and Implications

Thermal Stability : Bromophenyl groups at position 4 correlate with higher melting points (e.g., 3b vs. indole/thiophene analog) due to increased molecular rigidity .

Biological Activity : Morpholine and pyridine substituents enhance antibacterial properties, suggesting 3b’s thiophene may be optimized for other targets .

Electronic Effects: Thiophene’s sulfur atom contributes to distinct electron-rich environments compared to furan or quinoline, impacting π-stacking in protein binding .

Hydrogen Bonding : Halogen choice (Br vs. Cl/F) influences hydrogen bond strength, guiding drug design for solubility and target interaction .

Biological Activity

4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrimidine derivative has been studied for its antimicrobial and anticancer properties, among other pharmacological effects. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The compound's structure is characterized by the presence of bromophenyl and thiophene moieties attached to a pyrimidine core, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains and fungi, comparable to standard antimicrobial agents.

Microbial Strain Minimum Inhibitory Concentration (MIC) Standard Drug Comparison
Staphylococcus aureus0.5 µg/mLCiprofloxacin
Escherichia coli1.0 µg/mLNorfloxacin
Candida albicans0.25 µg/mLFluconazole

These results suggest that the compound could be a promising candidate for the development of new antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

Cell Line IC50 (µM) Standard Drug Comparison
MCF7155-Fluorouracil
HeLa20Doxorubicin

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for anticancer efficacy .

Case Studies

  • Study on Antimicrobial Properties : A study published in BMC Chemistry reported that derivatives of similar pyrimidine structures displayed promising antimicrobial activities against multiple pathogens, with some compounds showing MIC values lower than those of established antibiotics .
  • Anticancer Screening : Another investigation focused on the anticancer properties of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cells, indicating a potential for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in microbial resistance and cancer cell proliferation. The results indicated favorable binding affinities, suggesting that this compound can effectively interact with key biological targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a robust method for aryl-aryl bond formation. Begin with a 4-bromophenyl-substituted pyrimidine intermediate (e.g., 4-chloro-6-(4-bromophenyl)pyrimidin-2-amine) and couple it with 2-thienylboronic acid. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with a base like K₂CO₃ in a solvent mixture (e.g., DMF/H₂O). Reaction temperatures (80–120°C) and stoichiometric ratios should be optimized via TLC or HPLC monitoring . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm regioselectivity via NOESY NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for bromophenyl and thiophene) and amine protons (δ 5.5–6.5 ppm, broad). Confirm substitution patterns using coupling constants and 2D NMR (COSY, HSQC).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error.
  • X-ray crystallography : Resolve ambiguities in regiochemistry and confirm intramolecular interactions (e.g., N–H⋯N hydrogen bonds) .
  • IR spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths (e.g., C–Br ≈ 1.89 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds (≈2.1 Å) stabilize the pyrimidine core, while weak C–H⋯π interactions influence crystal packing . Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate computational models. Use Mercury software to analyze torsion angles (e.g., thiophene vs. pyrimidine planarity) and predict solubility trends .

Q. How do substitutions at the pyrimidine 4- and 6-positions influence biological activity?

  • Methodological Answer :

  • Bromophenyl Group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility. Compare with chlorophenyl analogs ( ) to assess halogen effects on target binding.
  • Thiophene vs. Quinoline : Thiophene’s electron-rich π-system may enhance π-π stacking with aromatic residues in enzyme active sites, while bulkier groups (e.g., quinoline in ) could sterically hinder binding. Conduct competitive inhibition assays (IC50 comparisons) and molecular docking (AutoDock Vina) to quantify interactions .
  • Amino Group : Participate in hydrogen bonding with catalytic residues (e.g., kinases). Replace with methyl or acetyl groups to probe hydrogen-bonding necessity in SAR studies.

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Bioavailability : Perform thermodynamic solubility assays (shake-flask method) and artificial membrane permeability (PAMPA). Low solubility may explain poor in vivo efficacy.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiophene oxidation). Introduce electron-withdrawing groups (e.g., CF₃) to block degradation ( ).
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. Validate via pharmacokinetic studies (Cmax, AUC).

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Structural insights from related compounds () are extrapolated to the target molecule.
  • Methodological rigor is prioritized, emphasizing reproducibility and validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.